Ethyl (R)-3-hydroxyhexanoate
Overview
Description
Ethyl ®-3-hydroxyhexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. Ethyl ®-3-hydroxyhexanoate is particularly notable for its role in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ®-3-hydroxyhexanoate can be synthesized through several methods. One common approach is the esterification of ®-3-hydroxyhexanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Another method involves the use of a carboxylate ion and a primary alkyl halide in an S_N2 reaction. This method is advantageous due to its simplicity and high yield .
Industrial Production Methods
In an industrial setting, the production of ethyl ®-3-hydroxyhexanoate often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process. Additionally, the removal of water during the reaction can drive the equilibrium towards the formation of the ester .
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-3-hydroxyhexanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: ®-3-hydroxyhexanoic acid and ethanol.
Reduction: ®-3-hydroxyhexanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl ®-3-hydroxyhexanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various chemical processes
Mechanism of Action
The mechanism of action of ethyl ®-3-hydroxyhexanoate involves its interaction with specific enzymes and receptors in biological systems. The ester can be hydrolyzed by esterases to release ®-3-hydroxyhexanoic acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved include the activation of specific receptors and modulation of enzyme activity .
Comparison with Similar Compounds
Ethyl ®-3-hydroxyhexanoate can be compared with other similar esters such as ethyl butanoate and ethyl hexanoate. While all these compounds share the ester functional group, ethyl ®-3-hydroxyhexanoate is unique due to the presence of the hydroxyl group on the third carbon, which imparts different chemical and physical properties.
List of Similar Compounds
- Ethyl butanoate
- Ethyl hexanoate
- Ethyl acetate
- Methyl butanoate
Ethyl ®-3-hydroxyhexanoate stands out due to its specific structural features, making it valuable in various applications across different fields.
Properties
IUPAC Name |
ethyl (3R)-3-hydroxyhexanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-5-7(9)6-8(10)11-4-2/h7,9H,3-6H2,1-2H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRIITRHDCNUHV-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)OCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](CC(=O)OCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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